laboratory synthesis of anhydrous ferrous chloride
laboratory synthesis of anhydrous ferrous chloride
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Introduction
Anhydrous iron(II) chloride, also known as ferrous chloride (FeCl₂), is a paramagnetic solid with a high melting point.[1] It serves as a crucial precursor in the synthesis of various iron complexes and organometallic compounds, finding applications as a reducing agent, a catalyst in organic synthesis, and in wastewater treatment.[1][2] Unlike its hydrated forms, which are typically pale green, anhydrous FeCl₂ is a white or off-white solid.[1][2] The synthesis of the anhydrous form is challenging due to its hygroscopic nature and the propensity of the ferrous ion (Fe²⁺) to oxidize to the ferric ion (Fe³⁺) in the presence of air and moisture.[2][3][4] This guide details several established laboratory methods for the preparation of high-purity anhydrous ferrous chloride, providing detailed protocols and comparative data.
Synthesis Methodologies
Several methods have been developed for the synthesis of anhydrous ferrous chloride. The choice of method often depends on the desired purity, scale, and available laboratory equipment.
Method 1: High-Temperature Reaction of Iron with Dry Hydrogen Chloride Gas
This method is one of the most direct ways to produce high-purity anhydrous FeCl₂. It involves the reaction of metallic iron with a stream of dry hydrogen chloride (HCl) gas at elevated temperatures. The product is then collected via sublimation.[3]
Chemical Equation: Fe(s) + 2HCl(g) → FeCl₂(s) + H₂(g)[1][5]
Experimental Protocol:
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Apparatus Setup: A tube furnace equipped with a quartz or Vycor reaction tube is required. The system should have an inlet for purified, dry HCl gas and an outlet connected to a condenser and a trapping system to handle unreacted HCl and hydrogen gas byproduct. All glassware must be thoroughly dried before assembly.
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Reactant Preparation: High-purity iron powder or sponge is placed into a combustion boat and inserted into the center of the reaction tube.[3]
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Inert Gas Purge: The system is first purged with a dry, inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.[3]
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Reaction: The furnace is heated to the reaction temperature, typically around 900°C. A stream of dry, anhydrous HCl gas is then passed over the hot iron.[3]
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Product Collection: The anhydrous ferrous chloride sublimes and is carried by the gas stream to a cooler part of the apparatus, the condenser, which is maintained at a temperature (e.g., 400°C) that allows FeCl₂ to condense while more volatile impurities, such as ferric chloride (FeCl₃), pass through.[3]
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Final Handling: After the reaction is complete, the system is cooled to room temperature under an inert atmosphere. The collected anhydrous FeCl₂ is then quickly transferred to a drybox or glovebox for packaging in an inert environment to prevent contamination from moisture and oxygen.[3]
Safety: This procedure involves corrosive HCl gas, flammable hydrogen gas, and high temperatures. It must be performed in a well-ventilated fume hood with appropriate safety measures.
Method 2: Dehydration of Methanol (B129727) Solvate
This method provides a lower-temperature route to anhydrous FeCl₂. Iron powder is first reacted with a solution of hydrochloric acid in methanol to form a methanol solvate, which is then decomposed under vacuum.[1]
Chemical Equation: Fe(s) + 2HCl(in CH₃OH) → FeCl₂(CH₃OH)ₓ + H₂(g) FeCl₂(CH₃OH)ₓ(s) → FeCl₂(s) + xCH₃OH(g)
Experimental Protocol:
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Preparation of Methanolic HCl: Anhydrous HCl gas is bubbled through dry methanol to create a saturated solution.
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Reaction: Iron powder is slowly added to the methanolic HCl solution under an inert atmosphere. The reaction produces the methanol solvate of ferrous chloride.[1]
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Isolation of Solvate: The resulting solvate is isolated from the solution.
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Decomposition: The isolated solvate is heated under a high vacuum at approximately 160°C.[1] This process removes the methanol, leaving behind anhydrous ferrous chloride.[1]
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Storage: The final product must be stored under anhydrous and anaerobic conditions.[4]
Safety: Methanol is flammable and toxic. Anhydrous HCl is highly corrosive. The reaction should be conducted in a fume hood, and appropriate personal protective equipment should be worn.
Method 3: Reduction of Ferric Chloride
Anhydrous ferrous chloride can be prepared by the reduction of anhydrous ferric chloride (FeCl₃). Various reducing agents can be employed.
3a. Reduction with Chlorobenzene (B131634)
Chemical Equation: 2FeCl₃(s) + C₆H₅Cl(l) → 2FeCl₂(s) + C₆H₄Cl₂(l) + HCl(g)[1]
Experimental Protocol:
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Setup: A slurry of anhydrous ferric chloride in an excess of chlorobenzene is prepared in a flask equipped with a reflux condenser.[6]
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Reaction: The mixture is heated to the reflux temperature of chlorobenzene (approximately 130-140°C) with stirring. The reaction proceeds with the evolution of HCl gas.[6]
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Completion: The reaction is considered complete when the evolution of HCl ceases. The ferrous chloride precipitates as fine crystals.[6]
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Isolation: After cooling to room temperature, the solid FeCl₂ is isolated by filtration, washed with a non-polar solvent like benzene (B151609) to remove residual chlorobenzene and byproducts, and then dried under vacuum.[6]
3b. Reduction with Hydrogen Gas
Chemical Equation: 2FeCl₃(s) + H₂(g) → 2FeCl₂(s) + 2HCl(g)[7]
Experimental Protocol:
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Setup: Anhydrous ferric chloride is placed in a reaction tube within a tube furnace.
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Reaction: The sample is heated while a stream of dry hydrogen gas is passed over it. Careful temperature control is crucial to prevent further reduction of FeCl₂ to metallic iron.[6][7]
-
Product Collection: The resulting anhydrous FeCl₂ remains in the reaction tube. The byproduct, HCl gas, is carried out with the excess hydrogen and should be passed through a scrubber.
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Handling: The product is cooled under an inert atmosphere before being transferred to a drybox for storage.
Method 4: Dehydration of Hydrated Ferrous Chloride with Thionyl Chloride
Direct thermal dehydration of hydrated ferrous chloride (FeCl₂·xH₂O) is generally unsuccessful as it leads to hydrolysis and the formation of iron oxides and oxychlorides.[8][9] However, chemical dehydration using a strong dehydrating agent like thionyl chloride (SOCl₂) can be effective. This method is also applicable to other hydrated metal chlorides.[10][11]
Chemical Equation: FeCl₂·xH₂O(s) + xSOCl₂(l) → FeCl₂(s) + xSO₂(g) + 2xHCl(g)[10]
Experimental Protocol:
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Setup: Hydrated ferrous chloride is placed in a round-bottom flask equipped with a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the SO₂ and HCl byproducts.
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Reaction: An excess of thionyl chloride is added to the hydrated salt.
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Reflux: The mixture is gently refluxed. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases.[11]
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Isolation: Once the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
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Drying and Storage: The resulting solid anhydrous FeCl₂ is thoroughly dried under vacuum to remove any remaining traces of SOCl₂. The product must be stored in a desiccator or glovebox.
Data Presentation: Comparison of Synthesis Methods
| Method | Reactants | Temperature | Purity | Key Advantages | Key Disadvantages |
| High-Temp HCl Reaction | Iron, Anhydrous HCl | ~900°C (Reaction), 400°C (Condensation)[3] | High Purity[3] | Direct synthesis, high purity via sublimation. | Requires high temperatures and handling of corrosive gas. |
| Methanol Solvate Dehydration | Iron, HCl in Methanol | ~160°C (Decomposition)[1] | Good | Lower temperature, avoids direct use of HCl gas. | Requires vacuum system; potential for incomplete solvate removal. |
| FeCl₃ Reduction (Chlorobenzene) | Anhydrous FeCl₃, Chlorobenzene | ~130-140°C[6] | Essentially Pure[6] | Moderate temperature, simple setup. | Requires anhydrous FeCl₃ precursor; uses chlorinated solvent. |
| FeCl₂·xH₂O Dehydration (SOCl₂) | Hydrated FeCl₂, Thionyl Chloride | Reflux | Good | Effective for hydrated precursors; avoids hydrolysis.[10] | Uses hazardous and corrosive reagent (SOCl₂); requires careful handling of byproducts. |
Mandatory Visualization
Caption: General workflow for the .
Caption: Key transformations and challenges in handling ferrous chloride.
References
- 1. Iron(II) chloride - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. How to Make Anhydrous Ferrous Chloride : 4 Steps - Instructables [instructables.com]
- 5. you-iggy.com [you-iggy.com]
- 6. US2719074A - Process for the preparation of ferrous chloride - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. US1938461A - Method for preparing anhydrous iron chlorides - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - Drying Out Iron Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
